Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate
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Overview
Description
Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate is a heterocyclic compound that contains a triazole ring fused to a pyridine ring, with an ethyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 3-aminopyridine and sodium azide under cyclization conditions to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides or other substituted derivatives.
Scientific Research Applications
Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to the desired therapeutic effects . The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds have similar structural features and are used in similar applications.
Triazolo[4,3-a]pyrazines: These compounds also contain a triazole ring fused to a pyridine or pyrazine ring and exhibit comparable biological activities.
Uniqueness
Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity
Properties
CAS No. |
78750-77-3 |
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Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
ethyl 4-(triazolo[4,5-b]pyridin-3-yl)benzoate |
InChI |
InChI=1S/C14H12N4O2/c1-2-20-14(19)10-5-7-11(8-6-10)18-13-12(16-17-18)4-3-9-15-13/h3-9H,2H2,1H3 |
InChI Key |
RXJXVKYRPLLERS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=N2 |
Origin of Product |
United States |
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